5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile
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Overview
Description
5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile is a fluorinated aromatic nitrile compound It features a benzene ring substituted with a fluorine atom and a nitrile group, as well as a pyrazole ring connected via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Nitrile Substitution: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl: A similar compound with a different substitution pattern on the pyrazole ring.
5-Amino-pyrazoles: Compounds with an amino group instead of a nitrile group, showing different reactivity and applications.
Uniqueness
5-Fluoro-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and nitrile groups enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-2-(1-methylpyrazol-4-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c1-15-7-10(6-14-15)16-11-3-2-9(12)4-8(11)5-13/h2-4,6-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRUBUBGHUXIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2=C(C=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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